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Compound of Interest

Compound Name: 3-Methylisonicotinonitrile

Cat. No.: B041241 Get Quote

For immediate release

This technical guide provides an in-depth overview of the spectroscopic properties of 3-
Methylisonicotinonitrile, a compound with demonstrated anti-inflammatory potential. This

document is intended for researchers, scientists, and professionals in the field of drug

development, offering a consolidated resource of its structural and potential mechanistic data.

Spectroscopic Data
The following tables summarize the expected spectroscopic data for 3-
Methylisonicotinonitrile based on its chemical structure (C₇H₆N₂) and known spectral

characteristics of its functional groups.

Table 1: Infrared (IR) Spectroscopy Data
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~3100-3000 Medium C-H Stretch
Aromatic (Pyridine

ring)

~2975-2870 Medium C-H Stretch Methyl (-CH₃)

~2230-2210 Strong C≡N Stretch Nitrile

~1600-1450 Medium-Strong C=C & C=N Stretch
Aromatic (Pyridine

ring)

Table 2: ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Proton Assignment

~8.5-8.7 Doublet 1H H6 (Pyridine ring)

~7.5-7.7 Doublet 1H H2 (Pyridine ring)

~7.3-7.5 Singlet 1H H5 (Pyridine ring)

~2.5 Singlet 3H -CH₃

Note: Predicted chemical shifts are relative to a standard internal reference such as

tetramethylsilane (TMS) at 0 ppm.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
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Chemical Shift (δ, ppm) Carbon Assignment

~150-155 C6 (Pyridine ring)

~150-155 C2 (Pyridine ring)

~140-145 C4 (Pyridine ring)

~130-135 C5 (Pyridine ring)

~120-125 C3 (Pyridine ring)

~115-120 -C≡N (Nitrile)

~20-25 -CH₃

Note: Predicted chemical shifts are relative to a standard internal reference such as

tetramethylsilane (TMS) at 0 ppm.

Table 4: Mass Spectrometry (MS) Data
m/z Interpretation

118 [M]⁺ (Molecular Ion)

117 [M-H]⁺

91 [M-HCN]⁺

77 [C₆H₅]⁺ fragment

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Infrared (IR) Spectroscopy
A small amount of purified 3-Methylisonicotinonitrile is placed on the diamond crystal of an

Attenuated Total Reflectance (ATR) accessory of a Fourier Transform Infrared (FT-IR)

spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a
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resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to

sample analysis and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 5-10 mg of 3-Methylisonicotinonitrile is dissolved in about 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane

(TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and

¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400

MHz for ¹H). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry (MS)
Mass spectral data is obtained using an electron ionization (EI) mass spectrometer. A dilute

solution of 3-Methylisonicotinonitrile in a volatile organic solvent (e.g., methanol, acetonitrile)

is introduced into the ion source. The molecules are ionized by a beam of electrons (typically at

70 eV), and the resulting fragments are separated by a mass analyzer based on their mass-to-

charge ratio (m/z).

Potential Signaling Pathway in Inflammation
3-Methylisonicotinonitrile has been reported to exhibit anti-inflammatory properties,

potentially through the modulation of Tumor Necrosis Factor-alpha (TNF-α) and Peroxisome

Proliferator-Activated Receptor-gamma (PPARγ) signaling pathways.[1]
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Caption: Proposed anti-inflammatory mechanism of 3-Methylisonicotinonitrile.

The diagram above illustrates a simplified model of the inflammatory cascade. An inflammatory

stimulus activates immune cells, leading to the production of pro-inflammatory cytokines like

TNF-α. TNF-α binds to its receptor, activating downstream signaling pathways such as NF-κB,

which further promotes inflammation. 3-Methylisonicotinonitrile is hypothesized to exert its

anti-inflammatory effects by potentially inhibiting the production or activity of TNF-α.

Additionally, it may act as an agonist for PPARγ, a nuclear receptor that, upon activation and

heterodimerization with the Retinoid X Receptor (RXR), binds to PPAR Response Elements

(PPREs) in the DNA. This binding event transcriptionally upregulates the expression of anti-

inflammatory genes, thereby suppressing the inflammatory response. Further research is

required to fully elucidate the precise molecular targets and mechanisms of action of 3-
Methylisonicotinonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b041241?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

